4-Chlorobenzyl chloride
Overview
Description
4-Chlorobenzyl chloride is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and involvement in chemical reactions. It is a derivative of benzyl chloride with a chlorine atom substituted at the para position of the benzene ring.
Synthesis Analysis
The synthesis of 4-chlorobenzyl chloride has been explored through different methods. One approach involves the liquid-phase chlorination of benzyl chloride in the presence of zeolite catalysts, which has shown high selectivity for 4-chlorobenzyl chloride over other isomers . Another method reported is the Sommelet reaction, which converts 4-chlorobenzylic chloride to 4-chlorobenzaldehyde, indicating the versatility of 4-chlorobenzyl chloride as a precursor in organic synthesis .
Molecular Structure Analysis
The molecular structure of chlorobenzene, a related compound, has been determined using electron diffraction and NMR data, revealing that the chlorine substituent causes a distortion in the ring geometry, with CC bonds adjacent to Cl being shorter . This information can be extrapolated to understand the structural implications of chlorine substitution in 4-chlorobenzyl chloride.
Chemical Reactions Analysis
4-Chlorobenzyl chloride participates in various chemical reactions. For instance, it has been used to synthesize coordination compounds with interesting magnetic properties, such as slow magnetic relaxations and metamagnetic transitions . It also reacts with o-anisidine to form 4-chloro-N-(2-methoxyphenyl)benzamide, demonstrating its reactivity in amide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorobenzyl chloride derivatives can be inferred from studies on similar compounds. For example, the hydrochlorination of 4-benzylaniline in chlorobenzene produces a hydrochloride salt with distinct spectroscopic features, which can be related to the solvation and lattice energies of the compound . Additionally, the crystal structure of azobenzene-4,4'-dicarbonyl chloride provides insights into molecular aggregation through secondary interactions, which could be relevant to understanding the properties of 4-chlorobenzyl chloride derivatives .
Scientific Research Applications
Chlorination and Zeolite Catalysis
4-Chlorobenzyl chloride (4-ClBC) is used in liquid-phase chlorination processes, particularly with zeolite catalysts. Zeolite H(26.1) K–L and K–L have been found to show high rates of benzyl chloride (BC) conversion and selectivity for 4-ClBC, respectively. This process is significant for achieving para-selective chlorination of benzyl chloride to 4-ClBC, demonstrating the potential of zeolites in facilitating specific chlorination reactions (Singh & Kale, 1999).
Synthesis of Lithiated Benzyllithiums
The synthesis of lithiated benzyllithiums from chlorobenzyl chlorides, including 4-ClBC, has been explored. This process, catalyzed by DTBB, involves the reaction of chlorobenzyl chlorides with lithium and different electrophiles, leading to the formation of various compounds after hydrolysis (Gómez, Huerta, & Yus, 1997).
Synthesis of Chemical Intermediates
4-ClBC is used in the synthesis of complex chemical intermediates. For instance, it has been utilized in the production of 2-Cyano-2, 2-bis(4-fluorobenzyl)ethyl Acetate, highlighting its role in the formation of advanced chemical compounds (Tian, 2015).
NQR Spin-Lattice Relaxation Studies
4-ClBC has been studied for its temperature-dependent nuclear quadrupole resonance (NQR) spin-lattice relaxation times. Such studies are essential in understanding molecular motions and relaxation mechanisms in compounds like 4-ClBC (González, Pusiol, & Brunetti, 1984).
Friedel-Crafts Acylation
The compound has been used in Friedel-Crafts acylation reactions, as seen in the synthesis of 6-Chloro-1-indanone. This showcases its utility in facilitating key steps in organic synthesis (Luo, 2010).
Safety And Hazards
Future Directions
While specific future directions for 4-Chlorobenzyl chloride are not mentioned in the search results, it continues to be used as an intermediate in the production of various compounds , suggesting ongoing relevance in chemical synthesis.
Relevant Papers The paper titled “4-Chlorobenzyl Chloride” provides more detailed information about the compound . Another paper titled “Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study” discusses the antimicrobial activity of compounds similar to 4-Chlorobenzyl chloride .
properties
IUPAC Name |
1-chloro-4-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAEUFPPSRDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051530 | |
Record name | 4-Chlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
223 °C | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page. | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.270-1.280 AT 25 DEG/15 °C | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner. | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Chlorobenzyl chloride | |
Color/Form |
COLORLESS LIQUID, Colorless needles | |
CAS RN |
104-83-6 | |
Record name | 4-Chlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | para-Chlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34032 | |
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Record name | Benzene, 1-chloro-4-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,4-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-CHLOROBENZYLCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HS4N7D3M | |
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Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
31 °C | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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